molecular formula C18H21N5O3S B2862564 2-Methyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-88-3

2-Methyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2862564
CAS No.: 851810-88-3
M. Wt: 387.46
InChI Key: ZEIJEQYZXPMRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolo[3,2-b][1,2,4]triazole derivative featuring a 3-methylpiperidine moiety and a 4-nitrophenyl group. Its structural complexity arises from the fusion of heterocyclic systems (thiazole and triazole) and substituted aromatic groups, which may confer unique electronic and steric properties.

Properties

IUPAC Name

2-methyl-5-[(3-methylpiperidin-1-yl)-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-11-4-3-9-21(10-11)15(13-5-7-14(8-6-13)23(25)26)16-17(24)22-18(27-16)19-12(2)20-22/h5-8,11,15,24H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIJEQYZXPMRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Methyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C₁₈H₂₁N₅O₃S
  • Molecular Weight : 387.46 g/mol
  • CAS Number : 6256-16-2

Structural Representation

The compound features a thiazolo-triazole core structure with various substituents that may influence its biological activity. The presence of a piperidine ring and a nitrophenyl group are particularly noteworthy for their potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:

  • In vitro Studies : A compound similar to the target molecule demonstrated significant cytotoxicity against various cancer cell lines. Specifically, it exhibited an IC₅₀ value of 2.4 µM against adenocarcinomic human alveolar basal epithelial cells (A549) .

The proposed mechanism of action for compounds in this class often involves inhibition of key signaling pathways involved in cancer cell proliferation and survival:

  • PI3K/Akt Pathway Inhibition : Some derivatives have been shown to inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival.
  • Cell Cycle Arrest : Compounds have been reported to induce G2/M phase arrest in cancer cells, leading to reduced proliferation rates .

Comparative Efficacy

A comparative analysis of similar compounds reveals varying degrees of efficacy against different cancer types:

Compound NameIC₅₀ (µM)Target Cell LineMechanism
Compound A2.4A549PI3K/Akt inhibition
Compound B0.5MCF-7Cell cycle arrest
Compound C1.0HeLaApoptosis induction

Study 1: Efficacy in Tumor Models

In a study involving Ehrlich solid tumor models, a related compound showed:

  • Tumor Growth Inhibition (TGI) : Inhibition rates of 37% and 62% at doses of 25 mg/kg compared to standard treatments such as 5-fluorouracil .

Study 2: Safety Profile

Safety assessments indicated that certain derivatives did not exhibit cytotoxicity towards normal human cells at therapeutic doses, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

  • Substituent Differences :

  • Piperidine group: 4-methylpiperidin-1-yl (vs. 3-methylpiperidin-1-yl in the target compound).
  • Aromatic group: 3,4,5-trimethoxyphenyl (vs. 4-nitrophenyl).
    • Functional Implications :
  • The 3,4,5-trimethoxyphenyl group enhances lipophilicity and may improve membrane permeability compared to the electron-deficient 4-nitrophenyl group .

Thiazolo[3,2-b][1,2,4]triazole Derivatives with Halogen Substituents

  • Example: 5-(4-Chlorophenyl)-thiazolo[3,2-b][1,2,4]triazol-6-ol.
  • Comparison :

  • The nitro group (-NO₂) in the target compound is a stronger electron-withdrawing group than chlorine (-Cl), which may influence redox properties and intermolecular interactions in crystal packing .

Table 1: Comparative Properties of Selected Analogues

Compound Substituent (Piperidine) Aromatic Group LogP* (Predicted) Solubility (mg/mL)*
2-Methyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 3-methylpiperidin-1-yl 4-nitrophenyl 2.8 <0.1 (DMSO)
2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 4-methylpiperidin-1-yl 3,4,5-trimethoxyphenyl 3.5 0.5 (DMSO)
5-(4-Chlorophenyl)-thiazolo[3,2-b][1,2,4]triazol-6-ol - 4-chlorophenyl 2.2 1.2 (Water)

*Predicted values based on QSAR models; experimental data are unavailable in open literature .

Research Findings and Mechanistic Insights

  • Electron-Withdrawing vs. Electron-Donating Groups :
    The 4-nitrophenyl group in the target compound reduces electron density in the aromatic system, which may enhance stability under oxidative conditions but reduce π-π stacking interactions in biological systems compared to methoxy-substituted analogs .
  • In contrast, 4-methylpiperidin-1-yl analogs exhibit less conformational flexibility, as shown in crystallographic studies using SHELX-based refinements .

Preparation Methods

Cyclocondensation of Thioamide Intermediates

The core structure is synthesized via a two-step cyclization sequence:

  • Formation of 2-aminothiazole : Reacting thiourea derivatives with α-haloketones under basic conditions. For example, 2-chloroacetoacetate reacts with thiourea in ethanol/water to yield 2-amino-4-methylthiazole-5-carboxylate.
  • Triazole ring closure : Treating the thiazole intermediate with hydrazine hydrate followed by oxidative cyclization using iodine or hypervalent iodine reagents (e.g., phenyliodine bis(trifluoroacetate)) to form the triazole ring.

Representative Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 12 hours
  • Yield: 68–72%

Synthesis of the (3-Methylpiperidin-1-yl)(4-Nitrophenyl)Methyl Side Chain

Preparation of 4-Nitrobenzyl Halides

4-Nitrobenzyl bromide is synthesized by brominating 4-nitrotoluene using N-bromosuccinimide (NBS) under radical initiation (azobisisobutyronitrile, AIBN) in carbon tetrachloride.

Typical Protocol :

  • 4-Nitrotoluene (10 mmol), NBS (12 mmol), AIBN (0.5 mmol)
  • Reflux in CCl4 for 8 hours
  • Yield: 85%

Mannich Reaction for Side-Chain Assembly

A three-component Mannich reaction couples 3-methylpiperidine, 4-nitrobenzaldehyde, and ammonium acetate in ethanol:

$$
\text{3-Methylpiperidine} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \text{(3-Methylpiperidin-1-yl)(4-Nitrophenyl)Methanol}
$$

  • Conditions : 60°C, 24 hours, yield 78%
  • Oxidation : The secondary alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane.

Coupling the Side Chain to the Core

Nucleophilic Alkylation

The ketone intermediate undergoes nucleophilic attack by the deprotonated thiazolo-triazol core:

  • Deprotonation : Treat the core with sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.
  • Alkylation : Add the ketone derivative and heat to 50°C for 12 hours.

Optimized Parameters :

  • Molar ratio (core:ketone): 1:1.2
  • Solvent: THF
  • Yield: 65%

Reductive Amination Alternative

For improved stereocontrol, reductive amination is employed:

  • Imine formation : React the core’s amine with the ketone in methanol.
  • Reduction : Use sodium cyanoborohydride (NaBH3CN) to reduce the imine to the secondary amine.

Advantages :

  • Higher regioselectivity
  • Yield: 72%

Final Functionalization and Purification

Hydroxylation at Position 6

The triazolone intermediate is hydrolyzed to the final alcohol using aqueous hydrochloric acid:

$$
\text{Thiazolo[3,2-b]triazol-6-one} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Thiazolo[3,2-b]triazol-6-ol}
$$

  • Conditions : 1M HCl, reflux, 4 hours
  • Yield: 88%

Crystallization and Salt Formation

The crude product is recrystallized from ethanol/water (4:1) and converted to the hydrochloride salt using hydrogen chloride gas in diethyl ether.

Analytical Data and Characterization

Property Value Method
Molecular Formula C₂₁H₂₃N₅O₃S High-resolution MS
Melting Point 198–202°C Differential scanning calorimetry
HPLC Purity >99% C18 column, 254 nm
¹H NMR (DMSO-d₆) δ 8.21 (d, 2H, Ar-NO₂), 4.32 (m, 1H, CH), 2.98 (s, 3H, N-CH₃) 400 MHz

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity
Nucleophilic Alkylation 65% 97% Moderate
Reductive Amination 72% 98% High
Direct Cyclization 58% 95% Low

Reductive amination offers superior yield and purity but requires stringent anhydrous conditions.

Industrial-Scale Considerations

  • Cost Efficiency : 4-Nitrobenzyl bromide is commercially available but may be synthesized in-house for large batches.
  • Safety : Nitro compounds require handling in explosion-proof reactors due to thermal instability.
  • Green Chemistry : Recent advances propose catalytic methods using ionic liquids to reduce waste.

Q & A

Q. What optimized synthesis methods ensure high yield and purity for this compound?

  • Methodological Answer : Multi-step synthesis is typically employed, involving:
  • Step 1 : Formation of the thiazole-triazole core via cyclization reactions using thioketones or thioamides with hydrazine derivatives .
  • Step 2 : Introduction of the 3-methylpiperidin-1-yl and 4-nitrophenyl groups via nucleophilic substitution or coupling reactions. Solvents like dimethylformamide (DMF) or ethanol are critical for solubility, while catalysts (e.g., triethylamine) improve reaction efficiency .
  • Step 3 : Purification via recrystallization (ethanol/methanol) or column chromatography to isolate the final product .
  • Key Conditions : Temperature (70–80°C), reaction time (1–24 hours), and pH control (neutral to slightly basic) are optimized to minimize side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : A combination of advanced techniques is required:
Technique Purpose Key Data Points
1H/13C NMR Confirm connectivity of heterocyclic rings and substituentsChemical shifts for methyl (δ 1.2–1.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and hydroxyl groups (δ 5.0–6.0 ppm) .
IR Spectroscopy Identify functional groups (e.g., -OH, -NO₂)Stretching vibrations: O-H (~3200 cm⁻¹), C=N (~1600 cm⁻¹) .
Mass Spectrometry Verify molecular weight and fragmentation patternsMolecular ion peak ([M+H]⁺) matching theoretical mass (±0.5 Da) .
X-ray Crystallography Resolve 3D conformation (if crystals are obtainable)Bond angles and dihedral angles of the thiazole-triazole core .

Q. How can solubility challenges be addressed during biological assays?

  • Methodological Answer :
  • Use co-solvents like DMSO (≤1% v/v) to dissolve the compound initially, followed by dilution in assay buffers (e.g., PBS) .
  • Sonication or heating (37–50°C) improves dispersion in aqueous media .
  • Solubility parameters (logP ~3.5) predict compatibility with lipid-rich environments, guiding assay design .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

  • Methodological Answer :
  • Assay Variability : Compare cell lines (e.g., HeLa vs. RAW 264.7), concentrations (IC₅₀ values), and endpoints (e.g., apoptosis vs. cytokine inhibition) .
  • Orthogonal Validation : Use complementary assays (e.g., Western blotting for protein targets alongside cell viability assays) .
  • Structural Analogues : Test derivatives (e.g., replacing 4-nitrophenyl with fluorophenyl) to isolate pharmacophores responsible for specific activities .

Q. What computational strategies predict target binding mechanisms?

  • Methodological Answer :
  • Molecular Docking : Screen against targets like kinases (e.g., EGFR) or GPCRs using AutoDock Vina. Prioritize poses with hydrogen bonds to triazole N-atoms and π-π stacking with the 4-nitrophenyl group .
  • MD Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of binding pockets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., -NO₂) with activity trends across analogues .

Q. What reaction mechanisms explain unexpected byproducts during synthesis?

  • Methodological Answer :
  • Byproduct Analysis : Isolate impurities via HPLC and characterize using MS/NMR. Common issues include:
  • Incomplete Cyclization : Detect intermediates with unclosed triazole rings (δ 8.0–9.0 ppm in 1H NMR) .
  • Nitrophenyl Reduction : Identify amine derivatives (δ 6.5–7.0 ppm for -NH₂) due to unintended reducing conditions .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) to trace nitrogen migration during cyclization .

Data Contradiction Analysis

Q. Why do solubility predictions (logP) conflict with experimental observations?

  • Methodological Answer :
  • Limitations of logP : Calculated logP values (~3.5) may not account for crystal packing effects or hydrogen-bonding capacity of the hydroxyl group .
  • Experimental Adjustments : Measure experimental logP via shake-flask method (octanol/water) and compare with computational results (e.g., ChemAxon) .
  • Crystallinity Impact : Amorphous forms (enhanced solubility) vs. crystalline forms (lower solubility) require XRPD analysis .

Key Structural and Functional Insights

Feature Role in Bioactivity Supporting Evidence
Thiazole-triazole coreStabilizes π-π interactions with hydrophobic enzyme pocketsDocking studies
4-Nitrophenyl groupEnhances electron-withdrawing effects, improving binding to redox-active targetsQSAR models
3-Methylpiperidin-1-ylModulates solubility and membrane permeabilityLogP/solubility assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.